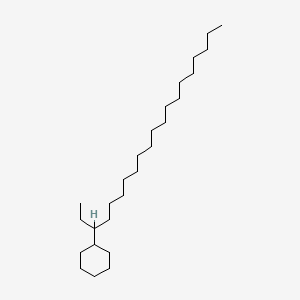
Eicosane, 3-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 3-cyclohexyl- typically involves the alkylation of cyclohexane with eicosane under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Eicosane, 3-cyclohexyl- may involve large-scale alkylation processes using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Eicosane, 3-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may yield alkanes. Substitution reactions may result in halogenated derivatives of Eicosane, 3-cyclohexyl- .
Scientific Research Applications
Eicosane, 3-cyclohexyl- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Eicosane, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For example, its antibiofilm activity against Candida albicans is attributed to its ability to inhibit adhesion and colonization of yeast cells, as well as downregulate genes responsible for biofilm formation and hyphal growth . The compound binds to specific proteins involved in these processes, disrupting their function and preventing biofilm formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Eicosane, 3-cyclohexyl- include other long-chain aliphatic hydrocarbons such as:
Icosane (Eicosane): A straight-chain alkane with the formula C20H42.
Nonadecane: A straight-chain alkane with the formula C19H40.
Heneicosane: A straight-chain alkane with the formula C21H44.
Uniqueness
Eicosane, 3-cyclohexyl- is unique due to the presence of a cyclohexyl group attached to the eicosane chain, which imparts distinct chemical and physical properties compared to its straight-chain counterparts.
Properties
CAS No. |
4443-57-6 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosan-3-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
PANSPXWYXYRKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















